molecular formula C14H21N3 B11815663 N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11815663
M. Wt: 231.34 g/mol
InChI Key: YGOHVNOIENXGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C14H21N3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of cyclopropylamine with 5-(1-ethylpyrrolidin-2-yl)pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the context of its use and the specific targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • N-Cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

N-cyclopropyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H21N3/c1-2-17-9-3-4-13(17)11-5-8-14(15-10-11)16-12-6-7-12/h5,8,10,12-13H,2-4,6-7,9H2,1H3,(H,15,16)

InChI Key

YGOHVNOIENXGEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.